Cloridarol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBRIPYVVGWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863220 | |
| Record name | Clobenfurol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3611-72-1, 1290045-29-2 | |
| Record name | Clobenfurol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3611-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloridarol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003611721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloridarol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290045292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloridarol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobenfurol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloridarol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORIDAROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2063955H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLORIDAROL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXI9IO55VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
-
Substrate Activation : The ketone group in (4-chlorobenzoyl)benzofuran is activated for nucleophilic attack due to the electron-withdrawing effect of the chlorobenzoyl moiety.
-
Hydride Transfer : KBH₄ donates a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
-
Workup : The reaction is quenched with aqueous acid, and the product is isolated via filtration or extraction.
Experimental Conditions
| Parameter | Details |
|---|---|
| Starting Material | (4-Chlorobenzoyl)benzofuran |
| Reducing Agent | Potassium borohydride (KBH₄) |
| Solvent | Methanol |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 2–4 hours |
| Yield | 100% (reported) |
This method is favored for its simplicity and high yield, though the purity of the starting material critically impacts the final product.
Synthesis of Benzofuran Precursors
The benzofuran core in this compound is typically synthesized prior to functionalization. Key routes for benzofuran preparation include:
Copper-Catalyzed Coupling of o-Halophenols with Aryl Acetylenes
A common industrial approach involves coupling o-iodophenol with phenylacetylene in the presence of a palladium-copper catalyst. This method proceeds via Sonogashira coupling, forming 2-arylbenzofuran intermediates.
Example Reaction :
Cyclization of Phenacyl Phenyl Ethers
Phenacyl phenyl ethers undergo acid-catalyzed cyclization to yield benzofurans. Polyphosphoric acid (PPA) in xylene at 130°C is a standard condition.
Reaction Conditions :
-
Catalyst : PPA or H₂SO₄
-
Solvent : Xylene
-
Temperature : 130°C
-
Yield : 70–85%
Industrial Production Considerations
While laboratory-scale syntheses are well-established, industrial production requires optimization for safety and cost-effectiveness:
-
Scalability : Batch reactors are used to maintain temperature control during exothermic reductions.
-
Purification : Crystallization from ethanol-water mixtures improves purity (>99%).
-
Waste Management : Methanol recovery systems and KBH₄ neutralization protocols are critical for environmental compliance.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Cloridarol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
Cardiovascular Diseases and Diabetes Management
Cloridarol has been primarily studied for its potential therapeutic effects on cardiovascular diseases (CVD) and Type II diabetes (T2D). Research indicates that it can inhibit the aggregation of human islet amyloid peptide (hIAPP), a critical pathological event in T2D. This aggregation is linked to the dysfunction of pancreatic β-cells, which are essential for insulin production .
- In Vitro Studies : In laboratory conditions, this compound has demonstrated the ability to increase cell viability by 15% and reduce apoptosis by 28% in pancreatic β-cells exposed to hIAPP. This protective effect is attributed to its binding with the C-terminal β-sheet region of hIAPP oligomers, disrupting their structure and preventing toxic fibril formation .
- Clinical Observations : A study involving patients with chronic coronary insufficiency showed that this compound could achieve good or fair therapeutic results in 80% of cases when administered at a dosage of 750 mg/day over 20 days .
Biochemical Properties
This compound's biochemical properties are significant for its applications:
- Mechanism of Action : The compound binds to hIAPP through hydrophobic interactions, π-π stacking, and hydrogen bonding. This interaction reduces the β-sheet content of hIAPP, which is crucial for fibril formation .
- Metabolic Pathways : this compound interacts with various enzymes involved in glucose regulation and cardiovascular health. Its dual functionality as both a cardiovascular drug and an amyloid aggregation inhibitor makes it unique among similar compounds .
Research Applications
This compound's structural characteristics allow it to serve as a template for developing new therapeutic agents:
- Chemistry : It is utilized as a structural template for creating inhibitors targeting amyloid proteins, which are implicated in various diseases beyond diabetes, including Alzheimer's disease .
- Biology : The compound's ability to inhibit hIAPP aggregation positions it as a subject of interest for studies aimed at understanding amyloid-related pathologies .
Case Studies
- Cardiovascular Efficacy : A clinical trial involving 20 patients with coronary insufficiency demonstrated that this compound significantly improved cardiac function and tolerance without major side effects .
- Diabetes Protection : In vitro studies showed that treatment with this compound led to substantial reductions in hIAPP-induced toxicity in pancreatic β-cells, indicating its potential as a protective agent against diabetes-related cell damage .
Future Research Directions
The promising findings regarding this compound’s efficacy suggest several avenues for future research:
- Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to fully understand its therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating modifications to this compound's structure could lead to the development of more potent inhibitors of amyloid aggregation .
- In Vivo Studies : Further exploration of its efficacy in animal models will be essential to validate the in vitro findings and assess safety profiles before clinical application.
Mechanism of Action
Cloridarol exerts its effects primarily through vasodilation. It acts on the vascular smooth muscle, leading to relaxation and widening of blood vessels, which improves blood flow and reduces blood pressure . In the context of diabetes research, this compound binds to the β-sheet structure of hIAPP through hydrophobic interactions and hydrogen bonding, preventing its aggregation and subsequent toxicity to pancreatic β-cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cloridarol vs. Amiodarone
Structural Basis: Both compounds feature a benzofuran core, but this compound incorporates a coumarin-like chlorinated structure, whereas Amiodarone includes an iodine-substituted benzofuran with a diethylaminoethoxy side chain.
Discussion : While both share a benzofuran scaffold, their therapeutic targets diverge significantly. This compound’s benzofuran enables amyloid inhibition, whereas Amiodarone’s iodine and side chain enhance cardiac ion channel modulation. This underscores the role of substituents in directing pharmacological activity.
This compound vs. Warfarin
Functional Basis : Warfarin, a coumarin derivative, is a vitamin K antagonist and a gold-standard anticoagulant. This compound’s anticoagulant mechanism remains unclear but may differ due to structural distinctions.
| Property | This compound | Warfarin |
|---|---|---|
| Chemical Class | Benzofuran-chlorinated | Coumarin derivative |
| Target | hIAPP (secondary); anticoagulant (primary) | Vitamin K epoxide reductase |
| Half-Life | Unknown | 20–60 hours |
| Drug Interactions | Limited data | Extensive (CYP450-dependent) |
| Monitoring | Not established | Requires INR monitoring |
Discussion : this compound’s dual activity contrasts with Warfarin’s singular anticoagulant action. Its benzofuran structure may confer fewer dietary interactions compared to Warfarin’s coumarin backbone, but clinical data are lacking.
Comparison with Functionally Similar Compounds
This compound vs. Rifampicin (hIAPP Inhibitor)
Functional Basis : Rifampicin, an antibiotic, inhibits hIAPP aggregation but lacks anticoagulant properties.
This compound vs. Dabigatran (Anticoagulant)
Functional Basis : Dabigatran, a direct thrombin inhibitor, represents modern anticoagulants with predictable pharmacokinetics.
| Property | This compound | Dabigatran |
|---|---|---|
| Mechanism | Unknown anticoagulant pathway | Direct thrombin inhibition |
| Bioavailability | Unknown | 3–7% (oral) |
| Half-Life | Unknown | 12–17 hours |
| Reversal Agent | None reported | Idarucizumab |
Biological Activity
Cloridarol, a benzofuran derivative, is primarily recognized for its vasodilatory effects and potential applications in cardiovascular medicine. This article explores its biological activity, mechanisms of action, and recent research findings, including case studies and data tables that highlight its efficacy.
Overview of this compound
- Chemical Structure : this compound (C₁₅H₁₁ClO₂) is classified as a small molecule with a molecular weight of approximately 258.7 g/mol. Its structure features a benzofuran core, which is significant for its biological properties .
- Historical Context : Initially studied in the 1970s for treating coronary insufficiency, this compound has gained attention for its potential repurposing in various therapeutic areas .
This compound exhibits several biological activities through various mechanisms:
- Vasodilation : Primarily acts as a vasodilator, helping to alleviate symptoms of heart disease by improving blood flow.
- Inhibition of Amyloid Aggregation : Recent studies have indicated that this compound can inhibit the aggregation of human islet amyloid polypeptide (hIAPP), which is crucial in the context of diabetes and neurodegenerative diseases .
- Cell Viability and Apoptosis : In vitro studies have shown that this compound enhances cell viability by approximately 15% and reduces apoptosis by about 28%, indicating its protective role in cellular health .
Biological Activity and Applications
This compound's biological activity extends beyond cardiovascular applications, showcasing potential in various therapeutic contexts:
- Cardiovascular Disease : As a vasodilator, it has been explored for treating coronary artery disease and hypertension.
- Neuroprotective Effects : By inhibiting amyloid aggregation, it may offer protective benefits against neurodegenerative diseases like Alzheimer's .
- Antimicrobial Potential : Some studies suggest that benzofuran derivatives may possess antimicrobial properties, although specific data on this compound's antimicrobial activity remains limited .
Table 1: Summary of Research Findings on this compound
Notable Research
- A study published in ACS Chemical Neuroscience highlighted the repurposing of this compound as an hIAPP inhibitor, suggesting its potential in managing diabetes-related complications .
- Another investigation reported significant improvements in cell survival rates when treated with this compound, emphasizing its role as a neuroprotective agent .
Q & A
Q. Q1. What are the standard methodologies for synthesizing Cloridarol (C01DX15) and verifying its purity in preclinical studies?
Methodological Answer: this compound synthesis typically follows protocols for coronary vasodilators, involving condensation reactions of substituted benzofuran derivatives. Purity verification requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry for structural confirmation. Researchers should report retention times, column specifications (e.g., C18 reverse-phase), and calibration curves using reference standards . For reproducibility, detailed synthesis steps, solvent ratios, and catalyst concentrations must be documented .
Q. Q2. How can researchers design in vitro assays to assess this compound’s vasodilatory efficacy while minimizing confounding factors?
Methodological Answer: Use isolated rat aortic rings pre-contracted with phenylephrine (1 μM) in organ baths with Krebs-Henseleit buffer. Measure relaxation responses to this compound (0.1–100 μM) and normalize to sodium nitroprusside (100 μM) as a positive control. Control for endothelial integrity via acetylcholine response and exclude preparations with <80% relaxation. Statistical analysis should include dose-response curves (log[agonist] vs. response) and IC50 calculations using nonlinear regression .
Q. Q3. What are the critical parameters for evaluating this compound’s acute toxicity in rodent models?
Methodological Answer: Follow OECD Guideline 423, administering this compound orally at staggered doses (5–2000 mg/kg) to Sprague-Dawley rats. Monitor for 14 days, recording mortality, clinical signs (e.g., respiratory distress, convulsions), and histopathological changes in cardiac tissue. Calculate LD50 using probit analysis and compare with structurally related vasodilators (e.g., Molsidomin) to contextualize safety margins .
Advanced Research Questions
Q. Q4. How can conflicting data on this compound’s efficacy in chronic vs. acute coronary models be systematically analyzed?
Methodological Answer: Apply contradiction analysis frameworks:
Identify Principal Contradictions : Compare study designs (e.g., acute ischemia models vs. chronic heart failure models) and dosing regimens .
Contextualize Variables : Differences in endothelial function, oxidative stress markers, or coexisting therapies (e.g., beta-blockers) may explain discrepancies.
Meta-Analysis : Pool data using PRISMA guidelines, stratifying by model type, species, and endpoints (e.g., ejection fraction vs. infarct size). Assess heterogeneity via I² statistics and publish negative results to avoid publication bias .
Q. Q5. What advanced pharmacokinetic models are suitable for predicting this compound’s tissue distribution in comorbid populations (e.g., renal impairment)?
Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus or PK-Sim. Input parameters:
- Physicochemical Properties : LogP, pKa, plasma protein binding.
- Physiological Data : Organ blood flow rates adjusted for renal/hepatic dysfunction.
Validate against clinical data from phase I trials, focusing on AUC (Area Under Curve) and Cmax in subpopulations. Sensitivity analysis should identify critical parameters (e.g., glomerular filtration rate) impacting bioavailability .
Q. Q6. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects on mitochondrial function?
Methodological Answer:
Transcriptomics : Perform RNA-seq on cardiomyocytes treated with this compound (IC50 dose) to identify differentially expressed genes in oxidative phosphorylation pathways.
Metabolomics : Use LC-MS to quantify ATP, NADH, and ROS levels, comparing treated vs. untreated cells.
Network Analysis : Build interaction networks (e.g., STRING DB) linking this compound-induced changes to mitochondrial dysfunction. Validate with Seahorse XF assays measuring oxygen consumption rates .
Methodological Best Practices
Q. Q7. What strategies ensure reproducibility when documenting this compound’s effects in complex in vivo models?
Methodological Answer:
- Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, surgical procedures, and blinding protocols.
- Data Transparency : Share raw data (e.g., hemodynamic recordings) in repositories like Figshare or Zenodo.
- Replication Studies : Collaborate with independent labs to confirm findings using identical batches of this compound and matched animal strains .
Q. Q8. How should researchers address ethical and statistical limitations in longitudinal studies of this compound’s chronic use?
Methodological Answer:
- Ethical Compliance : Obtain IRB approval and ensure informed consent in human trials. For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement).
- Power Analysis : Predefine sample sizes using G*Power to detect clinically relevant effect sizes (α = 0.05, β = 0.2).
- Missing Data : Apply multiple imputation or mixed-effects models to handle dropouts, reporting limitations in the discussion section .
Cross-Disciplinary Applications
Q. Q9. What computational approaches optimize this compound’s derivative design for enhanced coronary selectivity?
Methodological Answer: Use molecular docking (AutoDock Vina) to screen derivatives against β1-adrenergic and KATP channel structures. Prioritize compounds with higher binding affinity (ΔG < -8 kcal/mol) and lower predicted hepatotoxicity (ADMET Predictor). Validate with patch-clamp electrophysiology on human coronary smooth muscle cells .
Q. Q10. How can qualitative research methods complement quantitative data on this compound’s patient-reported outcomes?
Methodological Answer: Conduct semi-structured interviews with patients post-treatment, coding themes (e.g., symptom relief, side effects) via NVivo. Triangulate findings with quantitative metrics (e.g., SAQ [Seattle Angina Questionnaire] scores) to identify discordances. Publish integrated results using mixed-methods reporting standards (e.g., APA Style JARS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
